7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Description
Properties
IUPAC Name |
4-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3/c21-20(22,23)12-6-8-13(9-7-12)24-18(27)15-17(26)14-5-1-3-11-4-2-10-25(16(11)14)19(15)28/h1,3,5-9,26H,2,4,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRMOYVPFMTTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=C(C=C4)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a member of the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their roles in various therapeutic areas, including antiviral, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C17H13F3N2O3
- Molecular Weight : 364.29 g/mol
The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.
Antiviral Activity
Research has indicated that quinoline derivatives exhibit significant antiviral properties. For instance, the compound demonstrated notable antiviral activity against Coxsackievirus B3 (CVB3) and Respiratory Syncytial Virus (RSV), with IC50 values of 19.6 μM and 21.0 μM respectively . This suggests that the compound may interfere with viral replication or entry mechanisms.
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. The compound's structural similarities to other known anticancer agents suggest potential efficacy in inhibiting tumor growth. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines at low concentrations (30–100 nM) . The mechanism often involves inhibition of key kinases involved in cell cycle regulation.
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented. The compound has been evaluated against several bacterial strains, showing promising results against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus cereus . These findings highlight its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The trifluoromethyl group at the para position on the phenyl ring enhances potency by improving binding interactions with target proteins . Comparative studies have shown that modifications in the quinoline structure can lead to variations in biological activity.
Table 1: Summary of Biological Activities
Case Study: Antiviral Mechanism
In a study focusing on antiviral mechanisms, compounds structurally related to this compound were shown to inhibit viral entry into host cells by disrupting viral envelope integrity . This mechanism underscores the potential for developing new antiviral therapies based on this compound's structure.
Scientific Research Applications
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Anticancer Potential : The compound's structure suggests potential anticancer activity. A study indicated that related quinoxaline derivatives displayed antiproliferative effects against human cancer cell lines (HCT-116 and MCF-7), with IC50 values indicating significant potency .
Antimicrobial Agents
The compound's derivatives have been synthesized and tested for their antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl enhances the activity against Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .
Anticancer Therapeutics
Given its structural characteristics, this compound may serve as a scaffold for developing novel anticancer drugs. The structure-activity relationship studies have indicated that modifications to the quinoline framework can lead to enhanced cytotoxicity against cancer cell lines. The binding affinity studies using molecular docking have provided insights into its mechanism of action .
Drug Design and Development
The unique chemical structure allows for further derivatization to optimize pharmacological properties. The trifluoromethyl group can be modified to improve solubility and bioavailability, which are critical factors in drug formulation.
Case Studies
Several case studies have been documented showcasing the efficacy of compounds similar to 7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide:
| Study | Compound | Activity | Result |
|---|---|---|---|
| Garudacharia et al. (2023) | 7-(trifluoromethyl)-4-hydroxyquinoline derivatives | Antimicrobial | Significant activity against Mycobacterium smegmatis with MIC values of 6.25 µg/mL |
| Ryzhkova et al. (2023) | Quinoline derivatives | Anticancer | IC50 values ranging from 1.9–7.52 μg/mL on HCT-116 cells |
| MDPI Study (2019) | Quinoxaline derivatives | Antiproliferative | Active compounds showed IC50 values comparable to doxorubicin |
Chemical Reactions Analysis
Oxidation Reactions
The 7-hydroxy group undergoes oxidation under mild to moderate conditions.
Reduction Reactions
The 5-oxo group and carboxamide functionality are susceptible to reduction.
Substitution at the Carboxamide Group
The carboxamide undergoes nucleophilic acyl substitution or hydrolysis.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient trifluoromethylphenyl group directs EAS to specific positions.
Condensation Reactions
The 5-oxo group participates in condensation with nitrogen nucleophiles.
Stability and Reactivity Considerations
-
Trifluoromethyl Group : Enhances oxidative stability but reduces electron density in the phenyl ring, limiting electrophilic substitution .
-
Carboxamide Hydrolysis : Requires harsh basic conditions (e.g., 6M NaOH), as the electron-withdrawing CF₃ group stabilizes the amide bond .
-
Photoreactivity : The fused pyrido-quinoline system may undergo [4+2] cycloaddition under UV light, though this remains untested for this specific compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the N-Aryl Group
The compound’s diuretic activity is influenced by the substituents on the N-aryl ring. Key analogs include:
The 4-trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to improved bioavailability and receptor interaction compared to chloro or methyl substituents . The 4-methoxy analog, however, shows the highest activity, attributed to optimal hydrogen-bonding interactions with aldosterone synthase or renal transporters .
Core Heterocycle Modifications
Replacing the tetrahydropyridine ring with a pyrrolidine ring (as in pyrrolo[3,2,1-ij]quinoline-5-carboxamides) reduces diuretic efficacy. The pyrido analogs’ additional methylene unit improves conformational flexibility, enhancing binding to molecular targets .
Pharmacological and Physicochemical Properties
Pharmacokinetic Challenges
- Solubility : Low solubility in DMSO-d6 complicates formulation and in vitro testing .
- Melting Points : Narrow melting ranges (e.g., 248–251°C for ethyl ester intermediates) suggest high crystallinity, which may affect dissolution rates .
Efficacy in Diuretic Activity
- Dosage : Tested at 10 mg/kg in rats, the compound increased urinary output by 40–60% over controls, outperforming hydrochlorothiazide (30–35%) in specific analogs .
- Mechanism: Likely inhibition of aldosterone synthase or sodium-chloride symporters, akin to thiazides, but with structural advantages from the pyridoquinoline core .
Key Research Findings
SAR Insights: The 4-methoxy substituent on the aryl ring maximizes diuretic activity . Pyridoquinoline cores outperform pyrroloquinoline analogs due to enhanced flexibility .
Synthetic Optimization: Amidation of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with anilines yields high-purity products (>84% yield) .
Comparative Efficacy :
- The 4-trifluoromethyl derivative shows superior activity to 2,3-dichloro and 2,3-dimethyl analogs but is slightly less potent than the 4-methoxy variant .
Q & A
Q. What are the optimal synthetic routes for 7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide?
Methodological Answer : A two-step synthesis is commonly employed:
Core scaffold construction : Condensation of substituted pyridine derivatives with quinoline precursors under reflux in anhydrous DMF, using catalytic KCO (similar to methods in and ).
Carboxamide functionalization : Coupling the intermediate with 4-(trifluoromethyl)aniline via EDCI/HOBt-mediated amidation in THF at 0–5°C to minimize side reactions .
Key considerations :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify via column chromatography (200–300 mesh silica, gradient elution).
Q. How is structural characterization performed for this compound?
Methodological Answer :
- X-ray crystallography : Resolve the fused pyrido-quinoline core and confirm the spatial arrangement of substituents (e.g., trifluoromethylphenyl group orientation) using datasets collected at 100 K (as in and ) .
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHFNO) with <2 ppm error .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported bioactivity data for this compound?
Methodological Answer : Discrepancies in IC values (e.g., kinase inhibition assays) may arise from:
- Assay conditions : Standardize buffer pH (7.4 vs. 7.0) and ATP concentrations (1 mM vs. 0.1 mM) .
- Compound purity : Verify via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities >98% .
- Cellular vs. enzymatic assays : Compare results from cell-free kinase assays (e.g., ADP-Glo™) and cell-based proliferation assays (e.g., MTT) to distinguish direct target engagement from off-target effects .
Q. How can computational modeling guide the design of analogs with improved solubility?
Methodological Answer :
- DFT calculations : Optimize the trifluoromethylphenyl group’s electrostatic potential to predict hydrogen-bonding interactions with solvents (e.g., DMSO vs. water) .
- Molecular dynamics (MD) simulations : Simulate solvation shells in polar solvents to identify substituents (e.g., hydroxyl or methoxy groups) that enhance aqueous solubility without compromising target binding .
- LogP prediction : Use software like MarvinSketch to prioritize analogs with LogP <3.5 .
Q. What techniques resolve regioselectivity challenges during functionalization of the pyrido-quinoline core?
Methodological Answer :
- Steric/electronic analysis : Use Hammett constants (σ) to predict reactivity of substitution sites. The 6-carboxamide group directs electrophiles to the 7-hydroxy position due to electron-withdrawing effects .
- Catalytic control : Employ Pd(OAc)/Xantphos for Suzuki-Miyaura coupling at the 2-position, leveraging steric hindrance from the trifluoromethyl group .
- In situ monitoring : Raman spectroscopy tracks intermediate formation to optimize reaction time and temperature .
Q. How to validate the compound’s mechanism of action in complex biological systems?
Methodological Answer :
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding partners from cell lysates, followed by LC-MS/MS identification .
- Kinome-wide profiling : Use kinase inhibitor bead arrays (KINOMEscan) to assess selectivity across 468 kinases .
- CRISPR-Cas9 knockouts : Validate target dependency by comparing efficacy in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
